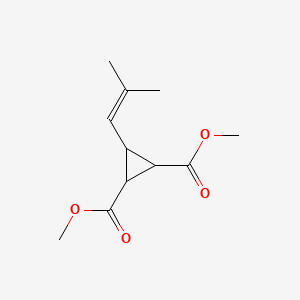
1H-Benzimidazole-2-carbothialdehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-2-carbothialdehyde is a heterocyclic compound that features a benzimidazole ring fused with a thialdehyde group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-carbothialdehyde can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by oxidation to introduce the thialdehyde group. Another method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to achieve the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-2-carbothialdehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thialdehyde group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the thialdehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazole-2-carbothialdehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and coordination compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, anticancer, and antiviral properties.
Industry: Utilized in the development of advanced materials, such as catalysts and polymers
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-carbothialdehyde involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological macromolecules, influencing cellular processes and pathways .
Comparison with Similar Compounds
- 1H-Benzimidazole-2-carboxylic acid
- 1H-Benzimidazole-2-thiol
- 1H-Benzimidazole-2-carboxaldehyde
Comparison: 1H-Benzimidazole-2-carbothialdehyde is unique due to the presence of the thialdehyde group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, while 1H-Benzimidazole-2-carboxylic acid is primarily used in coordination chemistry, this compound’s thialdehyde group allows for additional functionalization and diverse applications .
Properties
CAS No. |
541539-57-5 |
|---|---|
Molecular Formula |
C8H6N2S |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
1H-benzimidazole-2-carbothialdehyde |
InChI |
InChI=1S/C8H6N2S/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10) |
InChI Key |
HJWCNLGNSTYVOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Spiro[4.5]decane, 7-hexadecyl-](/img/structure/B13808988.png)
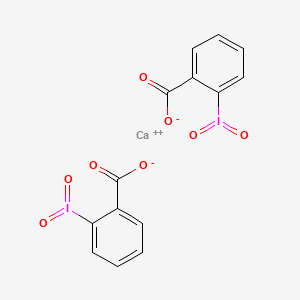


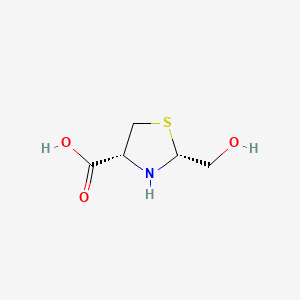
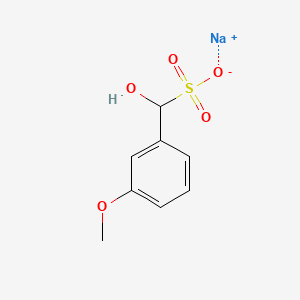
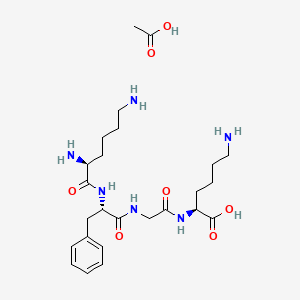
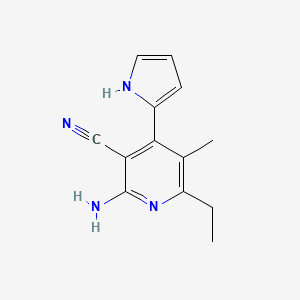
![2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro-](/img/structure/B13809034.png)

